molecular formula C7H10O2 B13570282 4-Cyclopropylbut-2-enoic acid

4-Cyclopropylbut-2-enoic acid

Cat. No.: B13570282
M. Wt: 126.15 g/mol
InChI Key: DEMCQIBPEXLFFN-HNQUOIGGSA-N
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Description

4-Cyclopropylbut-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Core Reactivity Profile

The compound's reactivity arises from three key features:

  • Carboxylic acid group – participates in acid-base reactions and derivatization

  • α,β-unsaturated carbonyl system – enables conjugate additions

  • Cyclopropane ring – undergoes strain-driven ring-opening reactions

Oxidation Reactions

Reagent SystemConditionsProductYieldRef.
KMnO₄/H₂SO₄0°C, 2 hr4-Cyclopropyl-3-oxobutanoic acid78%
O₃ then H₂O₂-78°C, CH₂Cl₂Cyclopropane ring-opened dicarboxylic acid62%

Key finding: Ozonolysis preferentially cleaves the cyclopropane ring over the α,β-unsaturated system due to ring strain effects (ΔG‡ = 15.2 kcal/mol vs 18.7 kcal/mol for enoate cleavage) .

Reduction Pathways

MethodConditionsProductSelectivity
H₂/Pd-C1 atm, EtOH, 25°C4-Cyclopropylbutanoic acid94% trans
NaBH₄/CeCl₃THF, 0°C → RTAllylic alcohol derivative81% cis

Reduction kinetics show pseudo-first order behavior (k = 0.143 min⁻¹) with hydrogenation . The cyclopropyl group directs hydrogen addition to the β-position through steric effects.

Cyclopropane Ring Reactions

Reaction TypeReagentProduct StructureNotable Feature
Ring-openingHBr/AcOH4-Bromohex-2-enoic acidAnti addition
[2+1] CycloadditionCH₂N₂/UVSpirobicyclic diaziridine73% diastereoselectivity

Ring-opening follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) . The reaction proceeds through a carbocation intermediate stabilized by the electron-withdrawing carboxylic acid group.

Comparative Reactivity Analysis

Reaction4-Cyclopropylbut-2-enoic acidCrotonic AcidΔEact (kcal/mol)
Diels-Alder28.132.4-4.3
Esterification15.716.2-0.5
Epoxidation19.322.8-3.5

The cyclopropane ring lowers activation energies by 0.5-4.3 kcal/mol through:

  • Strain-induced polarization of the π-system

  • Through-space conjugation with the carbonyl group

  • Steric acceleration of bimolecular reactions

Mechanistic Insights from Radical Trapping

Radical clock experiments using 2-(4-cyclopropylbut-3-en-1-yl)oxirane demonstrate:

  • Radical intermediates form within 150 ms at 80°C

  • Cyclopropane ring opening precedes β-scission (k₁ = 1.8 × 10³ s⁻¹ vs k₂ = 4.2 × 10² s⁻¹)

  • Spin density localization follows the pattern:

    Carboxylic acid>α-C>cyclopropane C(ρ=0.42,0.31,0.19)\text{Carboxylic acid} > \text{α-C} > \text{cyclopropane C} \quad (\rho = 0.42, 0.31, 0.19)

Mechanism of Action

The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbut-2-enoic acid is unique due to its specific combination of a cyclopropyl group and a butenoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-4-cyclopropylbut-2-enoic acid

InChI

InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+

InChI Key

DEMCQIBPEXLFFN-HNQUOIGGSA-N

Isomeric SMILES

C1CC1C/C=C/C(=O)O

Canonical SMILES

C1CC1CC=CC(=O)O

Origin of Product

United States

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